Monoammoniumglycyrrhizinate

Description

Historical Perspectives and Contemporary Research Relevance

The use of licorice root, the source of monoammonium glycyrrhizinate, has a long history in traditional medicine. patsnap.com In modern scientific research, this historical use has transitioned into focused studies on its primary bioactive component, glycyrrhizic acid, and its derivatives, including MAG. nih.govnanobioletters.com Initially, research centered on its potent anti-inflammatory properties. patsnap.comnutracapusa.com Contemporary research has expanded to explore a wider range of biological effects.

Current investigations are delving into its antiviral, antioxidant, and hepatoprotective activities. patsnap.comnjchm.com For instance, studies have explored its mechanisms against various viruses and its potential in managing liver diseases. patsnap.comnih.gov Research institutions globally are actively studying its pharmacodynamics and clinical efficacy, continually uncovering new applications and reinforcing its importance in modern medicine. patsnap.com The ongoing research highlights the compound's versatility and its continuing relevance in the development of new therapeutic strategies. patsnap.comfarmaciajournal.com A significant area of recent focus has been on its potential role in managing inflammatory conditions and viral infections. patsnap.comfarmaciajournal.com

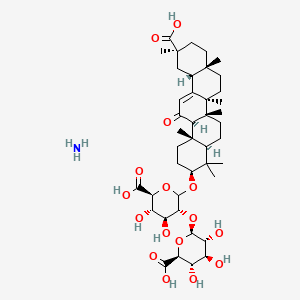

Classification and Origin as a Triterpenoid (B12794562) Saponin (B1150181) Derivative in Research

Monoammonium glycyrrhizinate is chemically classified as the monoammonium salt of glycyrrhizic acid. marketresearch.com Glycyrrhizic acid itself is a prominent member of the triterpenoid saponin class of compounds. marketresearch.comeuropa.euglentham.com Triterpenoid saponins (B1172615) are complex molecules consisting of a polycyclic aglycone (the triterpene) attached to one or more sugar chains.

The natural origin of this compound is the root and rhizomes of the licorice plant, primarily Glycyrrhiza glabra and Glycyrrhiza uralensis. patsnap.commarketresearch.comeuropa.eu The manufacturing process involves the extraction of glycyrrhizic acid from the plant material, followed by a chemical conversion to its monoammonium salt. marketresearch.comeuropa.eu This process typically involves hot water extraction, followed by acid hydrolysis to isolate the glycyrrhizic acid, and then neutralization with ammonia (B1221849) to form the monoammonium salt. marketresearch.comeuropa.eu

Table 1: Classification and Origin of Monoammonium Glycyrrhizinate

| Attribute | Description | Supporting Evidence |

|---|---|---|

| Chemical Classification | Monoammonium salt of glycyrrhizic acid, a triterpenoid saponin. | marketresearch.comeuropa.euglentham.com |

| Natural Source | Roots and rhizomes of the licorice plant (Glycyrrhiza glabra, Glycyrrhiza uralensis). | patsnap.commarketresearch.comeuropa.eu |

| Extraction and Synthesis | Produced by hot water extraction of licorice root, followed by acid hydrolysis and neutralization with ammonia. | marketresearch.comeuropa.eu |

Evolution of Glycyrrhizin (B1671929) Derivatives in Research Context

The study of glycyrrhizin has led to the development and investigation of numerous derivatives to enhance its biological activities and explore new therapeutic applications. nanobioletters.comresearchgate.net Researchers have modified the original glycyrrhizin structure to create compounds with potentially improved properties. nanobioletters.comacs.org

One of the primary derivatives is glycyrrhetinic acid, which is the aglycone of glycyrrhizic acid. europa.euresearchgate.net Other derivatives have been synthesized by modifying different parts of the glycyrrhizin molecule. acs.org For example, some studies have focused on creating derivatives that show more potent inhibitory activity against specific biological targets. acs.org Computational studies have also been employed to predict the antiviral activity of various glycyrrhizic acid derivatives, guiding further experimental research. nanobioletters.com The ongoing exploration of these derivatives continues to be a dynamic area of medicinal chemistry research, with the goal of developing novel therapeutic agents. nanobioletters.comresearchgate.net

Table 2: Examples of Glycyrrhizin Derivatives in Research

| Derivative Name | Key Research Focus | Supporting Evidence |

|---|---|---|

| Glycyrrhetinic acid | Studied for its anti-inflammatory and antiviral properties. | researchgate.net |

| Carbenoxolone | Investigated for its effects on gastric ulcer healing. | |

| Biotransformed derivatives | Explored for enhanced inhibitory activity against specific inflammatory factors. | acs.org |

Properties

Molecular Formula |

C42H65NO16 |

|---|---|

Molecular Weight |

840.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane |

InChI |

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35?,38+,39-,40-,41+,42+;/m0./s1 |

InChI Key |

ILRKKHJEINIICQ-UFTZEXNXSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

The therapeutic potential of monoammonium glycyrrhizinate is rooted in its ability to modulate key signaling pathways and cellular processes involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathways

Monoammonium glycyrrhizinate exerts its anti-inflammatory effects through a multi-pronged approach, targeting several critical points in the inflammatory cascade.

A primary anti-inflammatory mechanism of monoammonium glycyrrhizinate involves the inhibition of phospholipase A2 (PLA2). patsnap.comselectbotanical.comfivtherapy.com PLA2 is a crucial enzyme responsible for the release of arachidonic acid from cell membranes. patsnap.com By hindering PLA2 activity, monoammonium glycyrrhizinate effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, thereby mitigating the inflammatory response. patsnap.comfivtherapy.com Research indicates that glycyrrhizin (B1671929), the parent compound of MAG, inhibits PLA2 activation by interacting with enzymes that phosphorylate lipocortin I, a PLA2 inhibitor. pom.go.id

Monoammonium glycyrrhizinate has been shown to significantly modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory gene expression. patsnap.compatsnap.comnih.gov It prevents the activation and subsequent translocation of NF-κB into the nucleus. patsnap.comnih.gov This inhibition leads to a decrease in the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov Studies have demonstrated that pretreatment with MAG can decrease the degradation of IκB-α, an inhibitory protein of NF-κB, and reduce the nuclear translocation of the NF-κB p65 subunit. nih.govmedchemexpress.com

| Research Finding on NF-κB Modulation by MAG | Model System | Outcome | Reference |

| Pretreatment with MAG (10 and 30 mg/kg) significantly decreased NF-κB p65 protein expression. | Lipopolysaccharide (LPS)-induced acute lung injury in mice. | Reduced NF-κB activation. | medchemexpress.com |

| MAG (10 and 30 mg/kg) significantly increased IκB-α protein expression. | Lipopolysaccharide (LPS)-induced acute lung injury in mice. | Inhibition of NF-κB pathway. | medchemexpress.com |

| MAG suppressed the activation of the NF-κB signaling pathway induced by LPS in the lung. | Lipopolysaccharide (LPS)-induced acute lung injury in mice. | Protective effect on lung injury via inhibition of NF-κB-mediated inflammation. | nih.gov |

Research has highlighted the ability of monoammonium glycyrrhizinate to regulate the activity of cyclic adenosine (B11128) monophosphate-phosphodiesterase (cAMP-PDE). In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, pretreatment with MAG was found to prevent the increase in lung cAMP-PDE activity in a dose-dependent manner. nih.govselleckchem.com By inhibiting cAMP-PDE, MAG can potentially increase intracellular cAMP levels, which is known to have anti-inflammatory effects.

| Effect of MAG on Cytokine Levels | Model System | Outcome | Reference |

| Upregulation of Interleukin-10 (IL-10) | Lipopolysaccharide (LPS)-induced acute lung injury in mice. | Increased anti-inflammatory response. | nih.govselleckchem.com |

| Downregulation of Tumor Necrosis Factor-alpha (TNF-α) | Lipopolysaccharide (LPS)-induced acute lung injury in mice. | Reduced pro-inflammatory signaling. | nih.govselleckchem.com |

| Reduction of TNF-α and IL-1β | Lipopolysaccharide (LPS)-induced acute lung injury in mice. | Decreased inflammatory mediators in the lungs. | nih.gov |

The anti-inflammatory actions of monoammonium glycyrrhizinate are also linked to its interaction with glucocorticoid receptors. Glycyrrhizic acid and its derivatives can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2. patsnap.com This enzyme is responsible for converting active cortisol to inactive cortisone. By inhibiting this enzyme, MAG increases the local concentration and prolongs the half-life of endogenous glucocorticoids, thereby potentiating their anti-inflammatory effects through glucocorticoid receptor activation. patsnap.com

Antioxidant System Modulation and Oxidative Stress Mitigation

Beyond its anti-inflammatory properties, monoammonium glycyrrhizinate is a potent modulator of the cellular antioxidant system, playing a crucial role in mitigating oxidative stress. patsnap.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. tandfonline.com

MAG has been shown to enhance the body's antioxidant capacity. nih.gov In vitro studies on calf intestinal epithelial cells under heat stress demonstrated that MAG significantly increased the total antioxidant capacity and the activity of superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide. nih.govresearchgate.net Furthermore, MAG has been observed to upregulate the expression of antioxidant-related genes such as Nrf2 and GSTT1. researchgate.net In perinatal cows, dietary supplementation with MAG increased serum total antioxidant capacity. nih.gov In cultured bovine hepatocytes, MAG pretreatment prevented fatty buildup and increased antioxidant capacity, as evidenced by decreased levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and MDA, and increased total antioxidant capacity and SOD. nih.gov These findings indicate that MAG can alleviate damage from oxidative stress by bolstering the cellular antioxidant defense systems. nih.govnih.gov

| Effect of MAG on Antioxidant Markers | Model System | Outcome | Reference |

| Increased Total Antioxidant Capacity (T-AOC) and Superoxide Dismutase (SOD) activity | Heat-stressed calf small intestinal epithelial cells | Enhanced antioxidant defense | nih.govresearchgate.net |

| Decreased Malondialdehyde (MDA) and Nitric Oxide (NO) levels | Heat-stressed calf small intestinal epithelial cells | Reduced oxidative damage | nih.govresearchgate.net |

| Upregulated expression of Nrf2 and GSTT1 genes | Heat-stressed calf intestinal epithelial cells | Activation of antioxidant pathways | researchgate.net |

| Increased serum Total Antioxidant Capacity (T-AOC) | Perinatal cows | Improved systemic antioxidant status | nih.gov |

| Decreased AST, ALT, and MDA; Increased T-AOC and SOD | Sodium oleate-treated bovine hepatocytes | Protection against oxidative damage | nih.gov |

Direct Free Radical Scavenging and Reactive Oxygen Species Reduction

Monoammonium glycyrrhizinate has demonstrated the capacity to directly scavenge free radicals and reduce the levels of reactive oxygen species (ROS). patsnap.comnih.gov ROS are highly reactive molecules that can cause significant damage to cells, and their overproduction is implicated in a variety of pathological conditions. semanticscholar.org The antioxidant activity of MAG contributes to its protective effects against cellular damage. patsnap.com Studies have shown that MAG can effectively reduce ROS production in various cell types, including cardiomyocytes and hepatocytes. nih.govsemanticscholar.org This direct scavenging activity helps to maintain cellular redox balance and protect against oxidative stress-induced injury. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Activity

Beyond its direct scavenging effects, monoammonium glycyrrhizinate enhances the body's own antioxidant defense systems. It achieves this by increasing the activity of key endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while GSH-Px is involved in the reduction of hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov

Research has consistently shown that treatment with MAG leads to increased activity of these protective enzymes. For instance, in a study investigating myocardial ischemic injury, MAG treatment significantly increased the activities of both SOD and GSH in serum. nih.gov Similarly, in heat-stressed calf intestinal epithelial cells, MAG was found to significantly increase SOD activity. nih.gov This enhancement of the endogenous antioxidant network fortifies cells against oxidative insults. semanticscholar.org

Table 1: Effect of Monoammonium Glycyrrhizinate (MAG) on Antioxidant Enzyme Activity

| Study Model | Key Findings | Reference |

|---|---|---|

| Myocardial Ischemic Injury in Rats | MAG treatment increased SOD and GSH activities in serum. | nih.gov |

| Heat-Stressed Calf Intestinal Epithelial Cells | MAG significantly increased SOD activity. | nih.gov |

| Laying Hens | MAG supplementation increased serum T-SOD activity. | semanticscholar.org |

| Allergic Rhinitis in Mice | Glycyrrhizin treatment normalized SOD, CAT, and GSH-Px activities. | nih.gov |

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway

A pivotal mechanism through which monoammonium glycyrrhizinate exerts its antioxidant effects is by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. cornell.eduresearchgate.net The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD and GSH-Px. mdpi.comoup.com

Studies have demonstrated that MAG promotes the nuclear accumulation and transcriptional activity of Nrf2. cornell.eduresearchgate.net For example, in a model of acetaminophen-induced liver injury, a combination of MAG and cysteine hydrochloride was shown to activate the Keap1/Nrf2/ARE pathway, leading to increased expression of downstream antioxidant enzymes. oup.com This activation is dependent on the MAG component. cornell.edu Furthermore, research indicates that MAG can act as a non-canonical Nrf2 inducer, promoting the release of Nrf2 from Keap1 through the phosphorylation of p62. nih.gov

Preservation of Mitochondrial Membrane Potential

Mitochondria are central to cellular energy metabolism and are also a major source of ROS. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. nih.govsigmaaldrich.com A collapse in MMP is a key event in apoptosis (programmed cell death). sigmaaldrich.com

Monoammonium glycyrrhizinate has been shown to preserve the mitochondrial membrane potential, particularly under conditions of cellular stress. dntb.gov.ua For instance, in heat-stressed intestinal epithelial cells, MAG treatment led to an increased mitochondrial membrane potential. dntb.gov.ua Similarly, its parent compound, glycyrrhizin, has been found to inhibit the decline in mitochondrial membrane potential in irradiated cells. nih.gov By stabilizing the MMP, MAG helps to maintain mitochondrial function and prevent the initiation of apoptotic pathways. nih.govsigmaaldrich.com

Attenuation of Lipid Peroxidation Products

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation. cellbiopharm.com An increase in MDA levels signifies heightened oxidative stress and cellular injury. nih.gov

Monoammonium glycyrrhizinate has been shown to effectively reduce the levels of MDA. nih.gov In studies on myocardial ischemia, MAG treatment significantly decreased MDA levels in the serum. nih.gov Likewise, in calf intestinal epithelial cells subjected to heat stress, MAG significantly reduced MDA levels, indicating a decrease in lipid peroxidation. nih.gov This attenuation of lipid peroxidation is a direct consequence of MAG's ability to scavenge free radicals and bolster antioxidant defenses. nih.govnih.gov

Table 2: Effect of Monoammonium Glycyrrhizinate (MAG) on Malondialdehyde (MDA) Levels

| Study Model | Key Findings | Reference |

|---|---|---|

| Myocardial Ischemic Injury in Rats | MAG treatment decreased elevated MDA levels in serum. | nih.gov |

| Heat-Stressed Calf Intestinal Epithelial Cells | MAG significantly decreased MDA levels. | nih.gov |

| Acetaminophen-Induced Liver Injury in Mice | A combination of MAG and cysteine hydrochloride decreased hepatic MDA content. | oup.com |

| Laying Hens | MAG supplementation led to a reduction in MDA concentrations. | semanticscholar.org |

Antiviral Mechanisms and Replication Interference

Disruption of Viral Replication Cycles

Monoammonium glycyrrhizinate and its related compounds exhibit significant antiviral activity by interfering with various stages of the viral life cycle. patsnap.compatsnap.com This includes inhibiting viral entry into host cells and disrupting the replication process itself. patsnap.com

The compound has been shown to be effective against a range of viruses by inhibiting viral enzymes that are crucial for replication, such as DNA polymerase and reverse transcriptase. patsnap.com For some viruses, it can interfere with the synthesis of viral proteins by affecting viral mRNA transcription. patsnap.com Furthermore, glycyrrhizic acid, the parent compound of MAG, has been reported to disrupt the function and structure of the viral envelope and may block important sites within the viral nucleocapsid protein, thereby hindering viral replication. mdpi.com This broad-spectrum antiviral activity makes it a compound of interest in the study of infectious diseases. patsnap.com

Inhibition of Viral Enzyme Activities

Monoammonium glycyrrhizinate has demonstrated notable antiviral activity by targeting key viral enzymes. Research indicates that MAG can disrupt viral replication by inhibiting the activity of enzymes such as DNA polymerase and reverse transcriptase. patsnap.com This inhibitory action is a crucial part of its broader antiviral strategy, which also includes interfering with viral entry into host cells. patsnap.com The compound has shown efficacy against a variety of viruses, including herpes simplex virus (HSV), hepatitis B and C viruses (HBV and HCV), and human immunodeficiency virus (HIV). patsnap.com Glycyrrhizin, a closely related compound, also inhibits HIV replication by targeting cellular enzymes necessary for the function of viral reverse transcriptase and protease. fivtherapy.com

Promotion of Interferon Production

A key aspect of MAG's antiviral and immunomodulatory activity is its ability to enhance the production of interferons. patsnap.com Interferons are critical signaling proteins that play a central role in the innate immune response to viral infections by inhibiting viral replication and activating various immune cells. patsnap.com By promoting interferon production, MAG strengthens the body's natural defenses against viral pathogens. patsnap.com Specifically, glycyrrhizic acid has been shown to induce the secretion of cytokines like interferon-γ (IFN-γ). patsnap.comnih.govnih.gov

Immunomodulatory Properties

Monoammonium glycyrrhizinate demonstrates significant immunomodulatory effects, influencing both the innate and adaptive immune systems. patsnap.com

Enhancement of Innate Immune Cell Function

MAG has been shown to enhance the function of crucial components of the innate immune system, namely natural killer (NK) cells and macrophages. patsnap.com By boosting the activity of these cells, MAG improves the body's capacity to recognize and eliminate pathogens. patsnap.com Macrophages, when activated, play a critical role in antigen presentation and the subsequent T cell response. nih.gov The interaction between macrophages and NK cells is vital for an effective anti-tumor response, with macrophages capable of activating NK cells. plos.org Glycyrrhizic acid has been found to augment NK cell activity and enhance the phagocytic capacity of activated macrophages. nih.gov

Influence on T-Helper Cell Subsets Balance (Th1/Th2)

The compound plays a critical role in modulating the balance between T-helper cell subsets, specifically Th1 and Th2 cells, which is essential for a properly orchestrated adaptive immune response. patsnap.com An imbalance between these subsets is implicated in various immune-related conditions. farmaciajournal.com Monoammonium glycyrrhizinate helps maintain immune homeostasis by modulating the production of cytokines such as interleukin-4 (IL-4) and interferon-gamma (IFN-γ). patsnap.com For instance, in a rat model of asthma, a condition characterized by Th2 deviation, diammonium glycyrrhizinate was found to increase IFN-γ levels (a Th1 cytokine) and decrease IL-4 levels (a Th2 cytokine), thereby promoting the polarization of Th1 cells and regulating the Th1/Th2 imbalance. nih.gov This modulation helps to prevent excessive or inappropriate immune responses. patsnap.com

Table 1: Effect of Diammonium Glycyrrhizinate (GL) on Cytokine Levels in a Rat Model of Asthma

| Group | IFN-γ Level (U) | IL-4 Level (pg) |

| Control | 3.7 +/- 1.0 | 54 +/- 6 |

| Model | 1.6 +/- 0.4 | 305 +/- 36 |

| GL Group | 18.7 +/- 5.5 | 168 +/- 10 |

| DXM Group | 2.1 +/- 0.3 | 213 +/- 47 |

| Data derived from a study on the regulatory effect of diammonium glycyrrhizinate on Th1/Th2 deviation in rats. nih.gov |

Effects on Antibody Production Pathways

Research suggests that glycyrrhizic acid can influence antibody production. In a study on allergic reactions in mice, glycyrrhetinic acid was shown to significantly attenuate the production of allergen-specific IgE and IgG1 by B cells, which was partly attributed to lower levels of Th2 cytokines. researchgate.net Furthermore, studies have indicated that certain glycyrrhizic acid compounds can increase endpoint serum antibody titers, acting as an immune stimulant. bmj.com

Organ-Specific Protective Mechanisms Research

Beyond its systemic antiviral and immunomodulatory effects, research has highlighted the organ-protective capabilities of monoammonium glycyrrhizinate.

Hepatoprotective Effects: MAG is widely recognized for its hepatoprotective activities. patsnap.comfrontiersin.org It is used clinically to treat various liver diseases, including viral hepatitis and drug-induced liver injury. frontiersin.orgmedchemexpress.comnih.gov The protective mechanism involves improving liver function, promoting bilirubin (B190676) metabolism, and inhibiting viral replication in hepatocytes. nih.govamegroups.cn Studies have shown that MAG can reduce elevated levels of liver enzymes such as AST and ALT, indicating its protective effect against liver damage. medchemexpress.com

Cardioprotective Effects: Recent studies have explored the cardioprotective potential of MAG. In a rat model of myocardial ischemic injury, MAG injection was found to reduce cardiac damage, inhibit oxidative stress, and decrease intracellular calcium concentration. researchgate.netnih.gov The findings suggest that MAG exerts its protective effect on the heart by regulating calcium homeostasis via L-type calcium channels. researchgate.netnih.gov

Lung Protective Effects: MAG has demonstrated protective effects against acute lung injury (ALI). In a mouse model of LPS-induced ALI, pretreatment with MAG attenuated lung histopathological damage, decreased pulmonary edema, and reduced the infiltration of inflammatory cells. nih.gov The mechanism is believed to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

Neuroprotective Effects: Glycyrrhizin has shown neuroprotective properties. In a mouse model of focal cerebral ischemic-reperfusion injury, it improved neurological function, reduced infarct size, and suppressed edema. This effect was associated with a reduction in inflammatory mediators like IL-1, TNF-α, and COX-2. mdpi.com

Table 2: Summary of Organ-Specific Protective Effects of Monoammonium Glycyrrhizinate and Related Compounds

| Organ | Protective Effect | Key Research Findings |

| Liver | Hepatoprotective | Reduces elevated liver enzymes (AST, ALT); used in treating viral hepatitis and drug-induced liver injury. frontiersin.orgmedchemexpress.com |

| Heart | Cardioprotective | Reduces myocardial ischemic injury by inhibiting oxidative stress and regulating calcium homeostasis. researchgate.netnih.gov |

| Lung | Lung Protective | Attenuates acute lung injury by inhibiting the NF-κB signaling pathway and reducing inflammation. nih.gov |

| Nervous System | Neuroprotective | Improves neurofunction and reduces inflammation following ischemic injury. mdpi.com |

Hepatoprotective Action Pathways

Monoammonium glycyrrhizinate is recognized for its liver-protective capabilities, which are attributed to its influence on hepatic transporters, metabolic enzymes, and inflammatory mediators. nih.govnih.govszabo-scandic.com

Monoammonium glycyrrhizinate has been shown to exert a protective effect in drug-induced liver injury by regulating the expression of key hepatobiliary membrane transporters. nih.govnih.gov In a rat model of liver injury induced by rifampicin (B610482) and isoniazid, MAG administration led to significant changes in the expression of Multidrug resistance-associated protein 2 (Mrp2), Na+-taurocholate cotransporting polypeptide (Ntcp), and Organic anion-transporting polypeptide 1a4 (Oatp1a4). nih.govnih.govchemfaces.com

Specifically, while the injurious drugs caused a marked increase in Mrp2 expression, pretreatment with MAG reduced its expression. nih.govnih.gov Conversely, the drug-induced reduction in Ntcp expression was significantly elevated by MAG. nih.govsolvobiotech.com Furthermore, the immunoreaction intensity of Oatp1a4 was substantially increased in the MAG-treated groups compared to the group receiving only the hepatotoxic drugs. nih.govscielo.brscielo.br These findings suggest that MAG's hepatoprotective mechanism involves the modulation of these transporters to maintain bile acid homeostasis and limit the accumulation of toxic substances. nih.govxjtu.edu.cn

Table 1: Effect of Monoammonium Glycyrrhizinate on Hepatic Transporter Expression in Drug-Induced Liver Injury

| Transporter | Effect of Hepatotoxic Agents (Rifampicin & Isoniazid) | Effect of Monoammonium Glycyrrhizinate (MAG) Treatment | Reference |

|---|---|---|---|

| Mrp2 | Significantly Increased Expression | Reduced Expression | nih.govnih.gov |

| Ntcp | Reduced Expression | Significantly Elevated Expression | nih.govsolvobiotech.com |

| Oatp1a4 | No significant alteration mentioned | Significantly Increased Immunoreaction Intensity | nih.govscielo.brscielo.br |

The metabolism of many drugs, including acetaminophen (B1664979), can produce toxic byproducts that lead to liver damage. This process often involves cytochrome P450 (CYP) enzymes. For instance, cyclophosphamide-induced liver injury is associated with abnormal expression of CYP2E1, leading to oxidative stress. nih.gov While direct studies on Monoammonium glycyrrhizinate's inhibition of CYP1E1 were not prominent in the search results, its interference with CYP3A4 metabolism is noted, which can alter the plasma concentrations of drugs metabolized by this enzyme. patsnap.com The protective effects of MAG in drug-induced liver injury models, such as that caused by acetaminophen, suggest a potential role in modulating these enzymatic pathways to reduce the formation of hepatotoxic metabolites. oup.comresearchgate.net

High-Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. spandidos-publications.comnih.gov Glycyrrhizin, the parent compound of MAG, has been shown to directly bind to HMGB1, thereby inhibiting its pro-inflammatory activities. spandidos-publications.comnih.gov This interaction can block the binding of HMGB1 to its receptors, such as the Receptor for Advanced Glycation End Products (RAGE), leading to the inactivation of downstream signaling pathways like MAPKs/NF-κB. spandidos-publications.com By doing so, glycyrrhizin and its derivatives like MAG can suppress the recruitment of inflammatory cells and reduce the production of other inflammatory mediators. spandidos-publications.comdntb.gov.ua Studies have demonstrated that glycyrrhizin can suppress HMGB1-induced monocyte migration and promote their apoptosis, highlighting a key anti-inflammatory mechanism. spandidos-publications.com This attenuation of HMGB1 signaling is a crucial component of MAG's protective effects in inflammatory conditions, including sepsis and tissue injury. spandidos-publications.comnih.gov

In models of drug-induced liver injury (DILI), such as that induced by acetaminophen (APAP), a combination of monoammonium glycyrrhizinate and cysteine hydrochloride has demonstrated significant protective effects. oup.comresearchgate.net The underlying mechanisms involve the inhibition of oxidative stress and the activation of the Keap1/Nrf2/ARE pathway. oup.comresearchgate.net This combination therapy has been shown to decrease hepatic levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of glutathione (GSH) and glutathione peroxidase (GSH-PX) activity. oup.com Furthermore, it enhances the expression of Nrf2 and its target genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively boost the liver's antioxidant and detoxification capabilities. oup.comresearchgate.net In a DILI model induced by rifampicin and isoniazid, MAG's protective effects are linked to the regulation of hepatic transporters Mrp2, Ntcp, and Oatp1a4. nih.govszabo-scandic.comchemfaces.comnih.govtandfonline.com

Cardioprotective Action Pathways

Beyond its hepatoprotective effects, Monoammonium glycyrrhizinate also exhibits cardioprotective properties, primarily through the regulation of calcium signaling in heart muscle cells. tandfonline.comresearchgate.netnih.gov

Monoammonium glycyrrhizinate has been found to exert a protective effect against myocardial ischemic injury by regulating intracellular calcium (Ca2+) homeostasis through its action on L-type calcium channels (LTCCs). tandfonline.comnih.govnih.gov In studies using rat ventricular myocytes, MAG demonstrated a concentration-dependent reduction in L-type calcium currents (ICa-L). tandfonline.comnih.govnih.gov This inhibitory effect on LTCCs reduces the influx of Ca2+ into cardiomyocytes, which is a critical factor in preventing the calcium overload that can lead to cell damage and death during ischemic events. tandfonline.comnih.gov Research has shown that MAG can decrease intracellular Ca2+ concentration in a model of isoproterenol-induced myocardial injury. tandfonline.comresearchgate.netnih.gov The semi-maximal prohibitive concentration of MAG on ICa-L was determined to be 14 μM. tandfonline.comnih.govnih.gov This regulation of calcium influx via LTCCs is a key mechanism underlying the cardioprotective effects of MAG. tandfonline.comnih.govresearchgate.net

Table 2: Effect of Monoammonium Glycyrrhizinate on L-Type Calcium Channels

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| L-type calcium current (ICa-L) | Concentration-dependent reduction | Reduces Ca2+ influx into cardiomyocytes | tandfonline.comnih.govnih.gov |

| Intracellular Ca2+ Concentration | Decreased in myocardial injury models | Prevents calcium overload and subsequent cell damage | tandfonline.comresearchgate.netnih.gov |

| Semi-maximal prohibitive concentration (IC50) | 14 μM | Quantifies the potency of MAG's inhibitory effect on ICa-L | tandfonline.comnih.govnih.gov |

Mitigation of Myocardial Ischemic Injury Mechanisms

Monoammonium glycyrrhizinate demonstrates notable cardioprotective effects against myocardial ischemic injury by targeting oxidative stress and calcium homeostasis. nih.govresearchgate.nettandfonline.com In a rat model of myocardial ischemia injury induced by isoproterenol (B85558), MAG administration was found to improve cardiac morphology, reduce cellular damage, and inhibit oxidative stress. nih.govresearchgate.nettandfonline.com This was evidenced by a decrease in malondialdehyde (MDA) levels and an increase in the activities of superoxide dismutase (SOD) and glutathione (GSH) in heart tissue. nih.gov

Table 1: Effect of Monoammonium Glycyrrhizinate on Myocardial Injury Markers

| Marker | Effect of Ischemia | Effect of MAG Treatment | Mechanism of Action | Reference |

| MDA | Increased | Decreased | Reduction of Oxidative Stress | nih.gov |

| SOD | Decreased | Increased | Enhancement of Antioxidant Defense | nih.gov |

| GSH | Decreased | Increased | Enhancement of Antioxidant Defense | nih.gov |

| Intracellular Ca2+ | Increased | Decreased | Inhibition of L-type Calcium Channels | nih.govresearchgate.nettandfonline.com |

Lung Protective Action Pathways

Attenuation of Acute Lung Injury and Acute Respiratory Distress Syndrome Mechanisms

Monoammonium glycyrrhizinate exhibits significant protective effects against acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) through its potent anti-inflammatory properties. nih.govnih.gov In mouse models of lipopolysaccharide (LPS)-induced ALI, pretreatment with MAG has been shown to attenuate lung histopathological damage, reduce pulmonary edema, and decrease the infiltration of inflammatory cells, particularly neutrophils, into the lung tissue. nih.govnih.gov

The underlying mechanism for this protection involves the modulation of key inflammatory pathways. MAG has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov By suppressing NF-κB activation, MAG reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the bronchoalveolar lavage fluid. nih.gov Furthermore, MAG has been found to inhibit cyclic adenosine monophosphate-phosphodiesterase (cAMP-PDE) activity and regulate the balance of cytokines, such as down-regulating TNF-α and up-regulating the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov These actions collectively contribute to the amelioration of the inflammatory cascade that characterizes ALI and ARDS. nih.govnih.gov

Table 2: Monoammonium Glycyrrhizinate's Impact on Lung Injury Pathways

| Parameter | Effect of LPS-Induced ALI | Effect of MAG Treatment | Underlying Mechanism | Reference |

| Lung Edema (W/D ratio) | Increased | Decreased | Attenuation of inflammation and capillary leakage | nih.gov |

| Neutrophil Infiltration | Increased | Decreased | Inhibition of inflammatory cell recruitment | nih.govnih.gov |

| TNF-α Production | Increased | Decreased | Suppression of NF-κB signaling, Regulation of cytokine balance | nih.govnih.gov |

| IL-1β Production | Increased | Decreased | Suppression of NF-κB signaling | nih.gov |

| NF-κB Activation | Increased | Inhibited | Direct inhibitory effect on the signaling pathway | nih.gov |

| cAMP-PDE Activity | Increased | Decreased | Modulation of intracellular signaling | nih.gov |

| IL-10 Level | - | Up-regulated | Promotion of anti-inflammatory response | nih.gov |

Cellular Integrity and Apoptosis Regulation Studies

Preservation of Cell Viability and Membrane Integrity

Monoammonium glycyrrhizinate plays a crucial role in preserving cellular viability and maintaining membrane integrity, particularly under conditions of stress. In a study on calf intestinal epithelial cells subjected to heat stress, MAG supplementation significantly improved cell viability and reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. nih.gov This protective effect is attributed to MAG's ability to enhance the cellular antioxidant capacity. nih.gov

By increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and augmenting the total antioxidant capacity, MAG helps to neutralize reactive oxygen species (ROS) that can otherwise lead to cellular damage. nih.gov The compound also down-regulates the expression of heat shock proteins, suggesting a reduction in the cellular stress response. researchgate.net This maintenance of a balanced oxidant/antioxidant state is fundamental to preserving the structural and functional integrity of cells. nih.govresearchgate.net

Reduction of Apoptosis Induction Pathways

Monoammonium glycyrrhizinate has been shown to effectively reduce the induction of apoptosis through various mechanisms. In heat-stressed calf intestinal epithelial cells, MAG treatment led to a decrease in the apoptosis rate and an increase in mitochondrial membrane potential, indicating a protective effect on mitochondria, which are central to the apoptotic process. nih.gov

Furthermore, research indicates that glycyrrhizin, a closely related compound, can suppress the high-mobility group box 1 (HMGB1)-induced anti-apoptotic effects in monocytes by inhibiting the activation of the MAPK/ERK signaling pathway. spandidos-publications.com This leads to an increase in monocyte apoptosis. spandidos-publications.com In the context of liver injury, compound ammonium (B1175870) glycyrrhizin, which contains MAG, has been shown to attenuate apoptosis by regulating the Bcl-2 family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax, as well as cytochrome c, caspase-3, and caspase-9. mdpi.com This modulation of the intrinsic apoptotic pathway highlights MAG's role in promoting cell survival.

Table 3: Regulation of Cellular Integrity and Apoptosis by Monoammonium Glycyrrhizinate

| Cellular Process | Parameter | Effect of Stress/Insult | Effect of MAG Treatment | Mechanism of Action | Reference |

| Cell Viability | Cell Viability | Decreased | Increased | Enhanced antioxidant capacity | nih.gov |

| Membrane Integrity | LDH Release | Increased | Decreased | Stabilization of cell membranes | nih.gov |

| Apoptosis | Apoptosis Rate | Increased | Decreased | Protection of mitochondrial membrane potential, Regulation of Bcl-2 family proteins | nih.govmdpi.com |

| Apoptosis | Mitochondrial Membrane Potential | Decreased | Increased | Mitochondrial protection | nih.gov |

| Apoptosis | Bcl-2 Expression | Decreased | Increased | Inhibition of intrinsic apoptotic pathway | mdpi.com |

| Apoptosis | Bax Expression | Increased | Decreased | Inhibition of intrinsic apoptotic pathway | mdpi.com |

Preclinical Research Models and in Vitro/in Vivo Methodologies

In Vitro Cell Culture Models and Systems

Studies in Intestinal Epithelial Cells

In vitro research has utilized primary intestinal epithelial cells to investigate the antioxidant properties of monoammonium glycyrrhizinate. nih.gov In one such model, small intestinal epithelial cells were isolated from a 1-day-old calf and subjected to heat stress (42°C for 6 hours) to induce oxidative damage. nih.govnih.gov

The addition of monoammonium glycyrrhizinate to the cell culture medium was found to significantly improve cell activity and mitigate cellular oxidative stress. nih.govresearchgate.net Specifically, treatment with the compound led to an increase in the total antioxidant capacity and superoxide (B77818) dismutase activity. researchgate.net Conversely, levels of malondialdehyde and nitric oxide, which are markers of oxidative stress, were significantly decreased. researchgate.net Further findings indicated that monoammonium glycyrrhizinate treatment reduced the release of lactate (B86563) dehydrogenase, increased mitochondrial membrane potential, and decreased apoptosis in the heat-stressed cells. researchgate.net At the genetic level, the compound upregulated the expression of antioxidant-related genes, such as Nrf2 and GSTT1, while downregulating proteins associated with the heat shock response. researchgate.net The study identified an optimal concentration of 0.25 μg/mL for these protective effects. nih.govresearchgate.net

Table 1: Effect of Monoammonium Glycyrrhizinate (MAG) on Oxidative Stress Markers in Heat-Stressed Calf Intestinal Epithelial Cells

| Biomarker | Heat Stress Only | Heat Stress + 0.25 µg/mL MAG | Outcome with MAG Treatment |

|---|---|---|---|

| Total Antioxidant Capacity (T-AOC) | Decreased | Significantly Increased | Enhanced antioxidant capability |

| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased | Improved enzymatic antioxidant defense |

| Malondialdehyde (MDA) Level | Increased | Significantly Decreased | Reduced lipid peroxidation |

Investigations in Monocytes and Macrophages

While direct in vitro studies focusing solely on the effects of monoammonium glycyrrhizinate on isolated monocytes and macrophages are not extensively detailed, its impact on these immune cells can be inferred from broader inflammatory models. Macrophages, particularly alveolar macrophages, are primary sources of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS). researchgate.net Research in LPS-induced acute lung injury models shows that monoammonium glycyrrhizinate inhibits the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This suggests an indirect modulatory effect on macrophage activity. The anti-inflammatory action of the compound may be linked to its ability to inhibit cAMP-PDE activity, a pathway known to influence inflammatory responses in monocytes and macrophages. researchgate.net

Cardiac Myocyte Research

The electrophysiological effects of monoammonium glycyrrhizinate have been examined in isolated rat ventricular myocytes using the patch-clamp technique. nih.gov This methodology allows for the direct measurement of ion currents across the cell membrane. researchgate.net In these in vitro experiments, exposing both healthy and ischemic cardiomyocytes to the compound resulted in a concentration-dependent reduction of L-type calcium currents (ICa-L). nih.govnih.gov

The semi-maximal prohibitive concentration (IC50) for this effect was determined to be 14 μM. nih.gov Monoammonium glycyrrhizinate was observed to shift the current-voltage (I-V) curve of the L-type calcium channel upwards and move the activation and inactivation curves to the left. nih.gov These findings indicate that the compound directly influences calcium homeostasis in cardiac cells by modulating the function of L-type calcium channels. nih.govnih.gov

Table 2: Effect of Monoammonium Glycyrrhizinate (MAG) on L-Type Calcium Current (ICa-L) in Isolated Rat Ventricular Myocytes

| Cell Type | MAG Concentration | Effect on ICa-L Peak |

|---|---|---|

| Healthy Cardiomyocytes | 1 x 10-4 M | Significant Decrease |

Liver Cell-Based Assays (e.g., Kupffer cells)

The hepatoprotective potential of monoammonium glycyrrhizinate has been assessed using a normal human liver cell line (LO2). nih.gov To simulate drug-induced liver injury, an in vitro model was created by exposing the LO2 cells to acetaminophen (B1664979) (APAP). Following the induced injury, the cells were treated with various concentrations of monoammonium glycyrrhizinate. nih.gov

The results from MTT assays, which measure cell viability, demonstrated that the compound could mitigate APAP-induced cytotoxicity. nih.gov While this study highlighted a protective effect, it also noted that other glycyrrhizinate derivatives exhibited a more potent hepatoprotective profile in this specific model. The underlying mechanism for the protective action of glycyrrhizinates in general is believed to involve the activation of the Nrf-2 pathway, which helps to strengthen liver cell membranes and reduce inflammation. nih.gov Although direct studies on isolated Kupffer cells are limited, related research suggests that the anti-inflammatory mechanisms in these resident liver macrophages may be influenced by the cAMP pathway, which could be modulated by monoammonium glycyrrhizinate. researchgate.net

Animal Models of Disease Pathophysiology

Acute Lung Injury Models (e.g., Lipopolysaccharide-induced)

The therapeutic effects of monoammonium glycyrrhizinate have been investigated in a widely accepted animal model of severe lung injury. nih.govresearchgate.net In these studies, acute lung injury (ALI) was induced in BALB/c mice through the intratracheal instillation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net Monoammonium glycyrrhizinate was administered via intraperitoneal injection one hour prior to the LPS challenge. researchgate.net

Pretreatment with the compound was shown to significantly attenuate the pathological hallmarks of ALI. researchgate.net Histopathological examination of the lung tissue revealed reduced tissue injury and decreased infiltration of inflammatory cells, particularly neutrophils. nih.govresearchgate.net The compound also led to a significant reduction in the lung wet/dry weight ratio, an indicator of pulmonary edema. nih.gov Analysis of the bronchoalveolar lavage fluid (BALF) showed that monoammonium glycyrrhizinate decreased the total protein concentration and the number of inflammatory cells. researchgate.net Furthermore, it inhibited the production of the pro-inflammatory cytokines TNF-α and IL-1β in the BALF. nih.govresearchgate.net The protective mechanism was attributed to the compound's ability to suppress the activation of the NF-κB signaling pathway. nih.govresearchgate.net

Table 3: Effects of Monoammonium Glycyrrhizinate (MAG) in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model

| Parameter Measured | LPS Group (Control) | LPS + MAG Group | Outcome with MAG Treatment |

|---|---|---|---|

| Lung Histopathology | Severe tissue injury and neutrophil infiltration | Attenuated damage and infiltration | Protective effect on lung structure |

| Lung Wet/Dry Weight Ratio | Increased | Significantly Decreased | Reduction of pulmonary edema |

| Total Protein in BALF | Increased | Decreased | Improved alveolar barrier integrity |

| Inflammatory Cells in BALF | Increased | Reduced | Attenuation of inflammatory cell influx |

| TNF-α and IL-1β in BALF | Increased | Inhibited | Suppression of pro-inflammatory cytokines |

Table of Chemical Compounds

| Compound Name |

|---|

| 18β-glycyrrhetinic acid |

| Acetaminophen |

| Interleukin-1beta (IL-1β) |

| Lipopolysaccharide (LPS) |

| Malondialdehyde |

| Monoammonium glycyrrhizinate |

| Nitric oxide |

| Superoxide dismutase |

Myocardial Ischemic Injury Models (e.g., Isoproterenol-induced)

Monoammonium glycyrrhizinate (MAG) has been investigated for its potential cardioprotective effects using established in vivo models of myocardial ischemic injury. A primary model utilized is the isoproterenol (B85558) (ISO)-induced myocardial injury model in rats. nih.govnih.gov Isoproterenol, a β-adrenergic agonist, when administered in high doses, can induce a state of myocardial infarction-like injury, making it a common choice for simulating myocardial ischemia in preclinical research. nih.govmdpi.com

In a typical experimental setup, myocardial ischemia is induced in rats by subcutaneous administration of isoproterenol (e.g., 85 mg/kg) for two consecutive days. nih.govnih.govjcu.edu.au The protective effects of MAG are then assessed by evaluating a range of biochemical, functional, and histological markers. nih.gov

Research findings indicate that MAG exerts a protective influence against ISO-induced myocardial injury. nih.govnih.gov Treatment with MAG has been shown to improve cardiac morphology and reduce damage. nih.gov Key mechanisms underlying this cardioprotective effect appear to be linked to the inhibition of oxidative stress and the regulation of calcium homeostasis. nih.govnih.gov MAG administration leads to a decrease in the generation of reactive oxygen species and a reduction in intracellular Ca2+ concentration. nih.gov This is partly achieved through the inhibition of L-type calcium currents (ICa-L), which MAG reduces in a concentration-dependent manner. nih.govnih.gov

Biochemical analysis from these models reveals significant changes in cardiac enzyme activities and oxidative stress markers. In ISO-induced rats, there is a marked elevation in creatine (B1669601) kinase (CK) and lactate dehydrogenase (LDH) activities, which are indicative of myocardial damage. nih.govmdpi.com Treatment with MAG significantly reduces the levels of these enzymes. nih.gov Furthermore, ISO induction causes a decrease in the activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH), alongside an increase in the lipid peroxidation product malondialdehyde (MDA). nih.govmdpi.comjcu.edu.au MAG treatment helps to reverse these changes by boosting SOD and GSH activities and lowering MDA concentration. nih.gov

Table 1: Effects of Monoammonium Glycyrrhizinate (MAG) in Isoproterenol-Induced Myocardial Ischemic Injury Model

Parameter Effect of Isoproterenol (ISO) Induction Effect of MAG Treatment Reference Creatine Kinase (CK) Significant Increase Significant Reduction nih.gov Lactate Dehydrogenase (LDH) Significant Increase Significant Reduction nih.gov Superoxide Dismutase (SOD) Significant Decrease Increased Activity nih.gov Glutathione (GSH) Significant Decrease Increased Activity nih.gov Malondialdehyde (MDA) Significant Increase Reduced Concentration nih.gov Intracellular Ca2+ Increased Concentration Decreased Concentration nih.gov Cardiac Morphology Damage, Necrosis, Myocardial Fiber Disruption Improved Morphology, Reduced Damage [1, 37]

Drug-Induced Liver Injury Models (e.g., Acetaminophen-induced, LPS/GalN-induced)

The hepatoprotective potential of Monoammonium glycyrrhizinate has been evaluated in various preclinical models of drug-induced liver injury (DILI).

Acetaminophen-induced Liver Injury: Acetaminophen (APAP) overdose is a leading cause of DILI and is frequently used to create animal models of acute liver injury. oup.comnih.govfrontiersin.org In these models, mice are pretreated with a combination of Monoammonium glycyrrhizinate and cysteine hydrochloride (MG-CH) before being administered an overdose of APAP. oup.com

Studies demonstrate that pretreatment with MG-CH significantly alleviates APAP-induced hepatic injury. oup.com This is evidenced by a notable decrease in the serum activities of key liver enzymes, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH). oup.com Histopathological examination of liver tissue confirms these findings, showing improved hepatic pathology in the treated groups. oup.com The protective mechanisms are attributed to the inhibition of oxidative stress and the activation of the Keap1/Nrf2/ARE pathway. oup.com Specifically, MG-CH pretreatment was found to decrease hepatic reactive oxygen species (ROS) and malondialdehyde (MDA) content while increasing the levels of glutathione (GSH) and the activity of glutathione peroxidase (GSH-Px). oup.com Furthermore, the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1), was improved, enhancing the liver's antioxidant capacity. oup.com

Table 2: Effects of Monoammonium Glycyrrhizinate-Cysteine Hydrochloride (MG-CH) in Acetaminophen-Induced Liver Injury Model

Parameter Effect of Acetaminophen (APAP) Overdose Effect of MG-CH Pretreatment Reference Alanine Transaminase (ALT) Significant Increase Significant Decrease emulatebio.com Aspartate Transaminase (AST) Significant Increase Significant Decrease emulatebio.com Alkaline Phosphatase (ALP) Significant Increase Significant Decrease emulatebio.com Lactate Dehydrogenase (LDH) Significant Increase Significant Decrease emulatebio.com Reactive Oxygen Species (ROS) Increased Decreased emulatebio.com Malondialdehyde (MDA) Increased Decreased emulatebio.com Glutathione (GSH) Decreased Increased emulatebio.com Nrf2 Pathway Expression Suppressed Improved (Nrf2, HO-1, GCLM, NQO1) emulatebio.com

LPS/GalN-induced Liver Injury: Another widely used model is acute liver injury induced by the co-injection of lipopolysaccharide (LPS) and D-galactosamine (GalN). nih.gov This model mimics aspects of inflammation-mediated liver damage. The combination of Monoammonium glycyrrhizinate and cysteine hydrochloride (MG-CH) has been investigated for its therapeutic effects in this context. nih.gov

Research shows that MG-CH administration improves survival rates, decreases serum ALT and AST levels, and ameliorates hepatic pathology in LPS/GalN-treated mice. nih.gov The protective effect is linked to the attenuation of both oxidative stress and inflammation. nih.gov Mechanistically, MG-CH was found to promote the nuclear accumulation and transcriptional activity of Nrf2, leading to the enhanced expression of Nrf2-target genes. nih.gov This activation of the Nrf2/ARE pathway is a key component of the compound's protective action against this form of acute liver injury. nih.gov

Advanced In Vitro Systems for Preclinical Assessments

The limitations of traditional two-dimensional (2D) cell cultures and animal models have spurred the development of more sophisticated in vitro systems that better recapitulate human physiology for preclinical drug assessment. nih.govnih.gov

Complex In Vitro Models (CIVMs)

Complex in vitro models (CIVMs) are systems that integrate a multicellular environment and a three-dimensional (3D) structure, often using biopolymers or tissue-derived matrices, to reconstruct the specific characteristics of an organ's microenvironment. nih.govresearchgate.net These models aim to provide a more physiologically relevant context for cultured cells, thereby offering a more accurate prediction of in vivo drug responses compared to conventional 2D cell cultures. nih.govemulatebio.com CIVMs encompass a range of technologies, including organoids, spheroids, 3D bioprinting, and organ-on-a-chip systems. nih.gov By incorporating multiple cell types, immune system components, and mechanical cues like fluid flow, CIVMs can better mimic the complexity of human tissues. nih.govaltex.org

Organ-on-a-Chip Systems

Organ-on-a-chip systems are a type of microphysiological system that uses microfluidic technology to create 3D models of human organs. nih.govnih.gov These devices, typically made from a flexible polymer like polydimethylsiloxane (B3030410) (PDMS), contain microchannels that allow for the precise patterning of cells and the manipulation of the cellular microenvironment, including fluid flow and mechanical forces. nih.govduke.edu This technology enables the creation of functional tissue units that can model organ-level responses. diaglobal.org Single-organ chips (e.g., liver, kidney, heart) and multi-organ chips have been developed to study drug metabolism, efficacy, and toxicity in a more human-relevant context. nih.govamegroups.org By connecting different organ models, these systems can also investigate drug-drug interactions and the effects of metabolites produced by one organ on another. nih.govbioradiations.com

Spheroids and Organoids in Drug Discovery

Spheroids and organoids are two prominent types of 3D cell culture models used extensively in preclinical research. mdpi.commanchester.ac.uk

Spheroids are simpler 3D aggregates of one or more cell types that form spontaneously under non-adherent culture conditions. mdpi.comlicorbio.com They are valuable for mimicking aspects of the tumor microenvironment and for high-throughput drug screening due to their relative ease of production and reproducibility. mdpi.commanchester.ac.uksciltp.com

Organoids are more complex, self-organizing 3D structures derived from stem cells (either pluripotent or adult stem cells). mdpi.com They can differentiate and assemble into structures that resemble the architecture and functionality of a specific organ, making them powerful tools for disease modeling, developmental biology, and personalized medicine. mdpi.comlicorbio.com Both models offer significant advantages over 2D cultures by better representing cell-cell interactions and physiological gradients of nutrients and oxygen. licorbio.comnih.gov

Microphysiological Systems (MPS) in Preclinical Testing

Microphysiological Systems (MPS) is a broad term for in vitro platforms, including organ-on-a-chip and other advanced 3D models, designed to model the function of specific tissues or organs. diaglobal.orgnih.gov These systems are engineered to better emulate the biology of human organs by utilizing human cells, 3D microarchitectures, and more physiological mechanical and chemical cues. nih.gov The goal of MPS is to provide more predictive preclinical models to improve the success rate of drug development. nih.govjst.go.jp They can be used alongside or as an alternative to animal models to assess drug efficacy and toxicity, investigate mechanisms of action, and understand species-specific differences. diaglobal.orgjst.go.jp The increasing sophistication and validation of MPS are paving the way for their broader adoption by the pharmaceutical industry and acceptance by regulatory agencies for use in drug development and safety assessment. nih.govnih.gov

Human-Relevant Models for Enhanced Translational Research

To improve the translation of preclinical findings to clinical applications, research on Monoammonium Glycyrrhizinate (MAG) has utilized various human-relevant models. These models, which employ human cells or involve human subjects, provide more direct insights into the compound's effects and mechanisms in humans compared to traditional animal models.

One area of investigation involves the use of established human cell lines to study specific pathological conditions. For instance, the SH-SY5Y human neuroblastoma cell line serves as an in vitro model for diabetic peripheral neuropathy. nih.gov In a study examining the effects of Ammonium (B1175870) Glycyrrhizinate (AG), a salt of glycyrrhizic acid, researchers observed that the compound could prevent the cytotoxic effects and mitochondrial fragmentation induced by high-glucose conditions, which mimic a diabetic state. nih.gov This suggests a protective role at the cellular level against glucotoxicity.

Table 1: Effects of Ammonium Glycyrrhizinate (AG) on High Glucose-Induced Changes in SH-SY5Y Human Cells

| Parameter | High Glucose (HG) Condition | HG + Ammonium Glycyrrhizinate | Outcome |

|---|---|---|---|

| Cell Viability | Cytotoxicity observed | Cytotoxic effect prevented | Protective against cell death nih.gov |

| Mitochondrial Integrity | Mitochondrial fragmentation | Fragmentation prevented | Preserves mitochondrial structure nih.gov |

| Mitochondrial Membrane Potential | Alterations observed | Alterations prevented | Stabilizes mitochondrial function nih.gov |

Further research has employed human-derived skin cells and in vivo studies with human volunteers to assess the topical anti-inflammatory and antioxidant properties of MAG. In one study, human keratinocytes (NCTC 2544 cells) were used to demonstrate that nanocarrier formulations of ammonium glycyrrhizinate could protect the cells from oxidative stress induced by hydrogen peroxide. mdpi.com

Building on these in vitro findings, studies on healthy human volunteers have been conducted to evaluate the in vivo anti-inflammatory efficacy of topically applied MAG. In these models, a chemical irritant is used to induce a controlled skin erythema (redness). The application of MAG formulations has been shown to significantly reduce this chemically induced inflammation, confirming its anti-inflammatory activity directly in humans. nih.govresearchgate.netnih.gov These studies not only support the therapeutic potential of MAG for skin disorders but also demonstrate the value of using human models to confirm preclinical data. nih.gov

Table 2: Summary of In Vitro and In Vivo Human-Relevant Skin Studies

| Model Type | Model Detail | Key Finding | Reference |

|---|---|---|---|

| In Vitro | Human keratinocytes (NCTC 2544) | Improved antioxidant activity and protection against oxidative stress. mdpi.com | mdpi.com |

| In Vivo | Healthy human volunteers | Demonstrated biocompatibility and safety of topical formulations. mdpi.com | mdpi.com |

| In Vivo | Healthy human volunteers with chemically induced erythema | Significant improvement in anti-inflammatory activity; reduction in skin redness. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Humanized Animal Models in Pharmacokinetic and Drug-Drug Interaction Studies

The assessment of pharmacokinetics (PK) and drug-drug interactions (DDI) is a critical component of drug development. Humanized animal models, particularly mice, are sophisticated preclinical tools designed to bridge the gap between standard animal studies and human clinical trials. These models are genetically modified to express human genes, such as those encoding for drug-metabolizing enzymes or drug transporters. doi.org This allows for a more accurate prediction of a compound's behavior in the human body.

Monoammonium glycyrrhizinate is the monoammonium salt of glycyrrhizic acid (GZ). ulprospector.comdrugbank.com The main active metabolite of GZ is glycyrrhetinic acid (GA), which is believed to be responsible for many of its pharmacological effects. exlibrisgroup.com Both GZ and GA have been shown to interact with key human drug-metabolizing enzymes and efflux transporters, highlighting the potential for drug-drug interactions. exlibrisgroup.com

Research indicates that GZ may induce the activity of Cytochrome P450 3A (CYP3A) enzymes, potentially through the activation of the pregnane (B1235032) X receptor (PXR). exlibrisgroup.com Furthermore, both GZ and GA are reported to be inhibitors of several important drug transporters, including multidrug resistance-associated protein 1 (MRP1), MRP2, and breast cancer resistance protein (BCRP). exlibrisgroup.com Glycyrrhetinic acid is also noted as a potent inhibitor of P-glycoprotein (P-gp). exlibrisgroup.com These enzymes and transporters are crucial for the metabolism and clearance of a vast number of drugs. researchgate.net

Table 3: Potential Interactions of Glycyrrhizic Acid (GZ) and Glycyrrhetinic Acid (GA) with Human Drug Metabolizing Enzymes & Transporters

| Molecule | Target | Effect | Potential Clinical Consequence | Reference |

|---|---|---|---|---|

| Glycyrrhizic Acid (GZ) | CYP3A | Induction via PXR activation | Altered metabolism of co-administered CYP3A substrate drugs. exlibrisgroup.com | exlibrisgroup.com |

| Glycyrrhizic Acid (GZ) | MRP1, MRP2, BCRP | Inhibition | Reduced efflux and increased concentration of co-administered substrate drugs. exlibrisgroup.com | exlibrisgroup.com |

| Glycyrrhetinic Acid (GA) | P-glycoprotein (P-gp) | Potent Inhibition | Reduced efflux and increased concentration of co-administered P-gp substrate drugs. exlibrisgroup.com | exlibrisgroup.com |

| Glycyrrhetinic Acid (GA) | MRP1, MRP2, BCRP | Inhibition | Reduced efflux and increased concentration of co-administered substrate drugs. exlibrisgroup.com | exlibrisgroup.com |

Given these known interactions with human proteins, humanized animal models are exceptionally valuable for studying the PK and DDI profile of Monoammonium Glycyrrhizinate. For example, a humanized mouse model expressing human P-gp could be used to definitively characterize the in vivo impact of MAG on the transport of co-administered P-gp substrates, providing data more predictive of human outcomes than studies in wild-type mice, where transporter specificities can differ. doi.org Similarly, models with "humanized" livers expressing human CYP3A enzymes would allow for a precise evaluation of MAG's inductive effects on drug metabolism. dntb.gov.ua

While direct studies using humanized animal models specifically for Monoammonium Glycyrrhizinate were not identified in the reviewed literature, the established interactions of its constituent compounds with major human drug disposition pathways strongly support the utility of such models for future translational research. exlibrisgroup.comresearchgate.net These models would help clarify clinically relevant interactions and provide a more robust prediction of human pharmacokinetics.

Advanced Analytical and Quantification Methodologies

Spectrophotometric Approaches for Quantification

Spectrophotometry offers a rapid, simple, and cost-effective means for the quantitative analysis of Monoammonium Glycyrrhizinate. These methods are based on the principle that the compound absorbs ultraviolet (UV) light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

UV-Visible spectrophotometry is a widely employed technique for determining the concentration of Monoammonium Glycyrrhizinate in various solvents. The method relies on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λ-max). Research has identified the λ-max for Monoammonium Glycyrrhizinate to be approximately 248 nm to 256 nm, with variations depending on the solvent system used. healthinformaticsjournal.com For instance, a λ-max of 248 nm has been reported in ethanol, while other studies using different solvents or buffer systems have reported λ-max at 254 nm and 256 nm. healthinformaticsjournal.comnihs.go.jpresearchgate.net

The relationship between absorbance and concentration is described by the Beer-Lambert law. This law is obeyed over specific concentration ranges, which are determined during method validation. Studies have demonstrated good linearity for Monoammonium Glycyrrhizinate in concentration ranges such as 10 to 60 μg/ml and 4 to 24 μg/ml. healthinformaticsjournal.comresearchgate.netijcrt.org The concentration of an unknown sample can be calculated from a calibration curve constructed by plotting the absorbance of standard solutions against their known concentrations.

In formulations where Monoammonium Glycyrrhizinate is present with other active compounds that also absorb UV radiation, simultaneous equation methods can be employed for quantification. This approach allows for the determination of each component's concentration without prior separation. healthinformaticsjournal.comijcrt.org

The method involves measuring the absorbance of the sample mixture at the λ-max of each individual component. For example, in a formulation containing Monoammonium Glycyrrhizinate and Quercetin (B1663063), absorbance would be measured at both 248 nm (λ-max of Monoammonium Glycyrrhizinate) and 377 nm (λ-max of Quercetin). healthinformaticsjournal.com A set of simultaneous equations is then developed using the absorptivity coefficients of each compound at these wavelengths. By solving these equations, the concentration of each component in the mixture can be calculated. ijcrt.org This method has been successfully developed and validated for the simultaneous quantification of Monoammonium Glycyrrhizinate and Quercetin in pharmaceutical gel formulations. healthinformaticsjournal.comijcrt.org

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are favored for their high sensitivity, specificity, and ability to separate complex mixtures. healthinformaticsjournal.com These methods are essential for the analysis of Monoammonium Glycyrrhizinate in bulk drugs and complex formulations like polyherbal tablets. researchgate.nettandfonline.com

The development of a robust HPLC method is fundamental for the reliable quantification of Monoammonium Glycyrrhizinate. This process involves the systematic optimization of several chromatographic parameters to achieve adequate separation and peak resolution. Key parameters include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength.

For the analysis of Monoammonium Glycyrrhizinate, C18 columns are frequently used as the stationary phase. researchgate.nettandfonline.comproquest.com The mobile phase composition is critical for achieving separation and typically consists of a mixture of an aqueous component (like a phosphate (B84403) buffer or water with acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.nettandfonline.comproquest.comnih.gov UV detectors are commonly set at the compound's λ-max, often around 250 nm or 254 nm, for detection and quantification. nihs.go.jpresearchgate.nettandfonline.comproquest.com

| Stationary Phase (Column) | Mobile Phase | Detection Wavelength (λ) | Reference |

|---|---|---|---|

| C18 Analytical Column | Gradient mixture of phosphate buffer and acetonitrile | 254 nm | researchgate.netproquest.com |

| Shimadzu Shim-pack C18 (150 mm × 4.6 mm, 5 µm) | Methanol : (0.2 M) Ammonium (B1175870) Acetate (70:30; v/v, pH = 4.5) | 250 nm | tandfonline.com |

| Hypersil C18 (4.6 mm i.d. x 250 mm, 5 µm) | Methanol : Water : Acetic Acid (70:30:1, v/v) | 254 nm | nih.gov |

Reversed-Phase HPLC (RP-HPLC) is the predominant chromatographic mode used for the analysis of Monoammonium Glycyrrhizinate, especially within complex matrices. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup is highly effective for separating and quantifying components in polyherbal formulations. researchgate.netproquest.comresearchgate.net

A notable application is the simultaneous estimation of Monoammonium Glycyrrhizinate and Sennoside-B in a polyherbal laxative tablet. researchgate.netproquest.com In this method, an RP-HPLC system with a C18 column and a gradient mobile phase of phosphate buffer and acetonitrile was used to effectively separate the two phytomarkers. researchgate.netproquest.com The ability of RP-HPLC to resolve individual components from a complex mixture without interference from the sample matrix is crucial for ensuring the quality and consistency of such products. researchgate.net

To ensure that an analytical method is suitable for its intended purpose, it must be validated. ich.org Validation is performed according to guidelines established by the International Conference on Harmonisation (ICH). amsbiopharma.comich.org Both spectrophotometric and HPLC methods developed for Monoammonium Glycyrrhizinate are rigorously validated for several key performance characteristics. healthinformaticsjournal.comresearchgate.netproquest.com

The core validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components such as impurities or excipients. researchgate.netich.org

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. healthinformaticsjournal.comich.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a sample matrix with a known amount of the analyte. proquest.comich.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). researchgate.netproquest.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcrt.org

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. proquest.com

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5–30 μg/mL | proquest.com |

| Correlation Coefficient (r²) | >0.99 | researchgate.netproquest.com |

| Accuracy (% Recovery) | 98.96% to 101.39% | researchgate.netproquest.com |

| Precision (% RSD) | <2.00% | researchgate.netproquest.com |

| Limit of Detection (LOD) | Specific value determined by calculation (e.g., 3.3 × SD/S) | researchgate.net |

| Limit of Quantification (LOQ) | Specific value determined by calculation (e.g., 10 × SD/S) | researchgate.net |

Successful validation in accordance with ICH guidelines demonstrates that the analytical method is accurate, precise, and reliable for the routine quality control analysis of Monoammonium Glycyrrhizinate. researchgate.netproquest.com

Structural Elucidation and Identification Methodologies

The precise chemical structure of monoammonium glycyrrhizinate and its related constituents is determined using a combination of powerful analytical techniques. These methodologies provide detailed information on molecular weight, fragmentation patterns, and the spatial arrangement of atoms.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC-MS), is a pivotal technique for the molecular characterization of monoammonium glycyrrhizinate and the identification of micro-constituents within raw materials. nih.govresearchgate.net This approach allows for the rapid separation and identification of multiple components in a complex sample. nih.gov

In one methodology, high-pressure solid-phase extraction is combined with HPLC-MS to analyze the compound. nih.govresearchgate.net Using a specialized column and a specific eluent, such as an acetonitrile-acetic acid solution, various components can be effectively separated. nih.govresearchgate.net Subsequent analysis by mass spectrometry, including multi-stage mass spectrometry (MS(n)), provides detailed information on the molecular weight and fragmentation patterns of the eluted compounds. This data, along with ultraviolet (UV) spectra information and comparison with reference standards, enables the confident identification of not only the primary compound but also numerous micro-constituents. nih.govresearchgate.net

Through these methods, several related saponins (B1172615) and isomers have been successfully identified in monoammonium glycyrrhizinate samples, including glycyrrhizic saponin (B1150181) G2, 18β-glycyrrhizic acid, and 18α-glycyrrhizic acid. nih.gov This level of detailed characterization is essential for quality control and ensuring the purity of the compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of monoammonium glycyrrhizinate. While mass spectrometry provides information about molecular mass and formula, NMR reveals the specific arrangement and connectivity of atoms within the molecule.

Previous studies utilizing techniques such as 13C-NMR have been instrumental in understanding the ionization sequence of the three carboxylic acid groups present in the glycyrrhizic acid portion of the molecule. researchgate.net These analyses have shown that the ionization of these acidic groups proceeds in a specific order. researchgate.net Furthermore, X-ray crystal structure analysis has complemented NMR data by revealing that the ammonium ion is located in proximity to one of the carboxylic acid groups on the glucuronic acid moieties. researchgate.net This detailed structural information is crucial for understanding the molecule's chemical properties and its behavior in different environments.

Biophysical Characterization of Solution Behavior